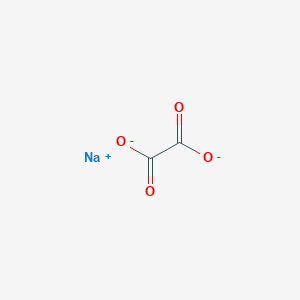
Monosodium oxalate
Overview
Description
Monosodium Oxalate, also known as Sodium Hydrogen Oxalate or Sodium Binoxalate, is a strong dicarboxylic acid found in many plants and vegetables . It is produced in the body by the metabolism of glyoxylic acid or ascorbic acid . It is not metabolized but excreted in the urine . It is used as an analytical reagent and a general reducing agent .
Synthesis Analysis
Monosodium Oxalate can be synthesized in aqueous media by applying highly efficient selective monohydrolysis reactions of symmetric diesters . The best conditions apply an aqueous NaOH solution with relatively nontoxic THF or acetonitrile as a co-solvent at around 0–5 °C .
Molecular Structure Analysis
The molecular formula of Monosodium Oxalate is C2HNaO4 . Its molecular weight is 112.02 g/mol . The IUPAC name is sodium;2-hydroxy-2-oxoacetate .
Physical And Chemical Properties Analysis
Monosodium Oxalate has a molecular weight of 112.02 g/mol . Its IUPAC name is sodium;2-hydroxy-2-oxoacetate . The InChI is InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 .
Scientific Research Applications
Oxalate Crystal Deposition Disease : Monosodium oxalate is associated with oxalate crystal deposition disease, commonly found in patients with primary hyperoxaluria and end-stage renal disease. Oxalate crystals are often found in kidneys, bones, skin, vessels, and joints, and can lead to systemic and musculoskeletal issues (Maldonado, Prasad, & Reginato, 2002).
High-Level Waste Processing : Monosodium oxalate impacts high-level waste processing operations, including sludge washing and supernate treatment in nuclear facilities (Hobbs, 2003).
Geomycology and Biodeterioration : Oxalate plays a significant role in fungal-mediated transformations of metals and minerals, which is crucial in geomycology, biodeterioration, bioremediation, and bioweathering (Gadd et al., 2014).
Nucleation of Calcium Oxalate and Phosphate : Monosodium urate, closely related to monosodium oxalate, can nucleate calcium oxalate and phosphate from supersaturated solutions, influencing the formation of calcium stones (Pak & Arnold, 1975).
Crystallization in Human Urine : Monosodium urate affects calcium oxalate crystallization in human urine, impacting the development of kidney stones (Grover & Ryall, 1997).
Cardiac Tissue and Monosodium Glutamate : Research on monosodium glutamate, a compound related to monosodium oxalate, shows its effects on cardiac tissue and lipid peroxidation in mice (Singh, Kaur, & Ahluwalia, 2012).
Zinc Oxide Nanoparticles on MSG-Induced Toxicity : Studies on monosodium glutamate and its neurotoxic effects have been mitigated using green nanoparticles of zinc oxide (Hamza, Al-Salmi, & El-Shenawy, 2019).
Uric Acid Saturation in Calcium Nephrolithiasis : Monosodium urate's role in calcium oxalate nephrolithiasis due to hyperuricosuria is significant, influencing the formation of kidney stones (Coe, Strauss, Tembe, & Le Dun, 1980).
Calcium Oxalate Crystallization and Antioxidant Properties : Polysaccharides from brown seaweed have been investigated for their effects on calcium oxalate crystallization, with implications for treating urinary stones (Zhang, Wu, Wang, & Lan, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Research into the field of oxalate homeostasis, which includes Monosodium Oxalate, has been active. There is interest in developing efficient methods to quantify oxalate . New therapeutics are being developed for primary hyperoxalurias, which take advantage of biochemical knowledge about oxalate synthesis and metabolism . These therapeutics aim to decrease the accumulation and deposition of oxalate in the body .
properties
IUPAC Name |
sodium;2-hydroxy-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Na/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRAXLUXHBUNDO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HNaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047499 | |
| Record name | Monosodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186-49-8 | |
| Record name | Monosodium oxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monosodium oxalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium hydrogen oxalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOSODIUM OXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9TH558WS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















